2-Methyl-3-propylpyrazine

Beschreibung

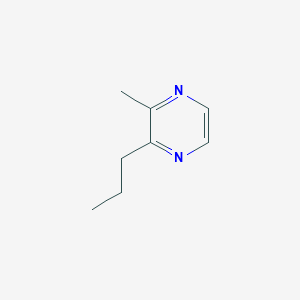

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-propylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWKNALRUSOTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051758 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15986-80-8 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Reaction Mechanisms of 2 Methyl 3 Propylpyrazine

Chemical Synthesis Methodologies for 2-Methyl-3-propylpyrazine

The creation of this compound relies on a set of core chemical synthesis strategies. These methodologies are designed to construct the pyrazine (B50134) ring system with the desired methyl and propyl substituents.

Condensation Reactions in this compound Synthesis

Condensation reactions are the cornerstone of pyrazine synthesis, including that of this compound. These reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water.

A primary and direct route to this compound involves the condensation of 2,3-hexanedione (B1216139) with ethylenediamine (B42938). google.com This reaction first forms the intermediate 2-methyl-3-propyl-5,6-dihydropyrazine, which is subsequently oxidized to produce the final aromatic pyrazine compound. google.com

| Reactants | Intermediate | Product |

| 2,3-Hexanedione | 2-methyl-3-propyl-5,6-dihydropyrazine | This compound |

| Ethylenediamine |

This method is a specific example of the broader class of reactions between vicinal diketones and ethylenediamine to yield 2,3-dialkyl-5,6-dihydropyrazines, which are then oxidized. google.com

The synthesis of pyrazines, including this compound, is broadly accomplished through the condensation of α-dicarbonyl compounds with 1,2-diamines. tandfonline.comajgreenchem.com This classical and straightforward approach initially forms dihydropyrazines, which are then aromatized to the corresponding pyrazines. tandfonline.com The reaction between an α-dicarbonyl compound and an amino acid, known as the Maillard reaction, can also lead to the formation of pyrazines. nbu.ac.in The Strecker degradation of amino acids in the presence of α-dicarbonyls generates α-amino carbonyl compounds, which can then dimerize to form dihydropyrazines and subsequently oxidize to pyrazines. researchgate.net

A variety of catalysts can be employed to facilitate these condensation reactions. For instance, a greener approach utilizes (±)-Camphor-10-sulfonic acid as a catalyst for the condensation of aliphatic 1,2-diamines with α,β-dicarbonyl compounds in an aqueous medium at room temperature, resulting in high yields. researchgate.net Other reported catalysts include molecular iodine, ceric (IV) ammonium (B1175870) nitrate, and montmorillonite (B579905) K-10. researchgate.net

While specific documentation detailing the Gutknecht or Gastaldi condensation for the direct synthesis of this compound is not prevalent in the searched literature, these are established methods for forming pyrazine rings. The Gutknecht condensation involves the self-condensation of α-amino ketones, which can be generated in situ, to form dihydropyrazines that are then oxidized. The Gastaldi synthesis is a variation that also leads to pyrazine formation. These classical methods provide a foundational understanding of pyrazine ring closure.

The direct condensation of 1,2-diketones with 1,2-diamines is described as the most straightforward and classical route for preparing pyrazines. tandfonline.comajgreenchem.com This reaction proceeds through a dihydropyrazine (B8608421) intermediate. tandfonline.com A specific protocol for this type of reaction involves the condensation of a 1,2-diketo compound with a 1,2-diamine in aqueous methanol (B129727), catalyzed by potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.comtandfonline.com This method is noted for its high yield and does not require expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.comtandfonline.com The detection of the dihydropyrazine intermediate confirms the one-pot aromatization process. tandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 1,2-Diketone | 1,2-Diamine | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | Pyrazine Derivative |

This approach has been successfully applied to a diverse range of 1,2-dicarbonyls and 1,2-diamines, demonstrating its general applicability. tandfonline.comtandfonline.com

Catalytic Approaches in this compound Synthesis

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of pyrazine synthesis. For the preparation of 2-methylpyrazine (B48319) from ethylenediamine and propylene (B89431) glycol, patented catalysts include copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver. tandfonline.comajgreenchem.comtandfonline.com Copper chromite is also used to dehydrogenate dihydropyrazines, which are formed from the condensation of ethylenediamine and α-diketones, to their corresponding pyrazines. google.comgoogle.com

More recent and "greener" catalytic methods have also been explored. One such method employs onion extract as a catalyst for the condensation of 1,2-diketones and 1,2-diamines. ajgreenchem.comnbu.ac.in This approach offers advantages such as the use of a benign reagent, a simple workup process, and good to excellent yields. ajgreenchem.com Another environmentally benign method involves the use of potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature, which avoids the need for more expensive or hazardous catalysts. tandfonline.comtandfonline.com

| Catalyst | Reactants | Application |

| Copper-chromium | Diamines and diols/epoxides | Synthesis of pyrazines |

| Copper-zinc-chromium | Ethylenediamine and propylene glycol | Synthesis of 2-methylpyrazine |

| Zinc-phosphoric acid-manganese | Ethylenediamine and propylene glycol | Synthesis of 2-methylpyrazine |

| Silver | Ethylenediamine and propylene glycol | Synthesis of 2-methylpyrazine |

| Onion Extract | 1,2-Diketones and 1,2-diamines | "Green" synthesis of pyrazines |

| Potassium tert-butoxide (t-BuOK) | 1,2-Diketones and 1,2-diamines | Efficient synthesis of pyrazines |

Green Chemistry Approaches in this compound Synthesis

In response to the limitations of many traditional synthetic methods, which often involve harsh conditions and toxic materials, there is a growing focus on developing environmentally benign and efficient processes for pyrazine synthesis. tandfonline.comconnectjournals.com

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. connectjournals.com For pyrazine synthesis, this involves creating cost-effective and environmentally friendly alternatives to conventional methods. tandfonline.comtandfonline.com One such approach involves a direct condensation reaction between 1,2-diketo compounds and 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method is noted for being high-yielding without the need for expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.com Another environmentally benign process uses silica (B1680970) gel as a recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones under solvent-free conditions at room temperature. connectjournals.com

One-pot reactions, which minimize steps and reduce waste, are a cornerstone of green synthesis. connectjournals.com The direct condensation of 1,2-diketones with 1,2-diamines is considered the most straightforward classical route to pyrazines. tandfonline.comajgreenchem.com A modern, greener version of this strategy involves using potassium tert-butoxide in aqueous methanol, which proceeds via the formation and subsequent aromatization of a dihydropyrazine intermediate in a single pot. tandfonline.com Similarly, the use of silica gel as a catalyst allows for a one-pot condensation of ethylenediamine with 1,2-diketones, offering a mild and efficient alternative to metal-catalyzed reactions. connectjournals.com Manganese pincer complexes have also been developed to catalyze the one-pot dehydrogenative self-coupling of 2-amino alcohols to form pyrazine derivatives, releasing only water and hydrogen gas as byproducts. nih.gov

| One-Pot Strategy | Catalysts/Reagents | Key Features | Reference |

| Condensation of 1,2-diketones and 1,2-diamines | Potassium tert-butoxide (t-BuOK) | Room temperature, aqueous methanol, no expensive catalyst needed | tandfonline.comresearchgate.net |

| Condensation of 1,2-diketones and ethylenediamine | Silica gel | Solvent-free, room temperature, recyclable catalyst | connectjournals.com |

| Dehydrogenative Coupling of 2-amino alcohols | Manganese Pincer Complexes | Atom-economical, forms H₂ and water as byproducts | nih.gov |

Biosynthesis and Biotransformation of this compound

Beyond chemical laboratories, this compound is also found in nature. It has been identified as a bioflavor compound and is reported in various natural sources. semanticscholar.orgnih.gov For instance, the compound has been detected in the plant Perilla frutescens. nih.gov It is also associated with the characteristic nutty and roasted flavor of foods like roasted coffee. semanticscholar.org The formation of pyrazines in food often occurs through the Maillard reaction during heating processes. nbu.ac.in Additionally, this compound has been identified as a product of fermentation by certain microorganisms, such as Lactobacillus species, when cultured on specific substrates. semanticscholar.org

Microbial Biosynthesis of Pyrazines

The biosynthesis of pyrazines by microorganisms presents an environmentally friendly alternative to chemical synthesis. semanticscholar.org Various bacteria and fungi have been identified as producers of a wide array of alkylpyrazines.

Bacillus subtilis is a well-documented producer of alkylpyrazines. d-nb.info Strains isolated from fermented soybeans, known as natto, have demonstrated the ability to produce a range of these compounds, including 2-methylpyrazine, 2,3-dimethylpyrazine (B1216465), 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine (B92225), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967). semanticscholar.orgnih.govnih.gov

Research has shown that different strains of B. subtilis exhibit distinct pyrazine production profiles. nih.govnih.gov For instance, as a result of screening, the BcP4 strain was found to primarily produce 2-methylpyrazine (at a concentration of 690 µg/L), 2,3-dimethylpyrazine (680 µg/L), and 2,6-dimethylpyrazine (1891 µg/L). nih.govresearchgate.net In contrast, the BcP21 strain was more effective at synthesizing 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov This highlights a significant variation in the metabolic capabilities among different strains of the same species. semanticscholar.orgnih.gov Other bacteria, such as Corynebacterium glutamicum and Paenibacillus aceti, are also known producers of various alkylpyrazines. researchgate.netresearchgate.net

Table 1: Microbial Production of Select Pyrazines

| Microorganism | Pyrazine(s) Produced | Key Findings / Precursors |

|---|---|---|

| Bacillus subtilis (Strain BcP4) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | Isolated from fermented soybeans (natto). nih.govnih.gov |

| Bacillus subtilis (Strain BcP21) | 2,5-dimethylpyrazine, 2,3,5,6-tetramethylpyrazine, 2,3,5-trimethylpyrazine | Isolated from fermented soybeans (natto). Precursors include L-threonine and acetoin (B143602). nih.govnih.gov |

| Penicillium species | Methoxypyrazines (e.g., 2-methoxy-3-isobutylpyrazine) | Known for producing "green" pepper-like aromas. up.ac.za |

| Aspergillus ochraceus | Flavacol (B1615448), Neoaspergillic acid | Biosynthesis is linked to Nonribosomal Peptide Synthetase (NRPS) gene clusters. frontiersin.org |

| Corynebacterium glutamicum | Trimethylpyrazine, Tetramethylpyrazine | Produces a range of alkylpyrazines; biosynthesis involves acetolactate synthase. researchgate.net |

| Paenibacillus aceti | 2,3-diisobutylpyrazine, 2-isobutyl-3-methylpyrazine | Genome contains pathways for branched-chain amino acid synthesis. researchgate.net |

Mycelial fungi are also significant contributors to the natural production of pyrazines. up.ac.za Species within the Aspergillus and Penicillium genera are particularly noted for producing methoxypyrazines, which are responsible for characteristic green and earthy aromas, such as the smell of green bell peppers. up.ac.za For example, Penicillium rubrum and Penicillium purpurogenum have been confirmed to produce 2-methoxy-3-isobutylpyrazine and 2-methoxy-3,5/6-isopropylpyrazine. up.ac.za

The composition of the growth medium has a substantial impact on the types of flavors, and thus the pyrazines, produced by these fungi. up.ac.za Furthermore, Aspergillus ochraceus has been found to produce several pyrazine metabolites, such as flavacol and neoaspergillic acid, with evidence suggesting their biosynthesis is governed by nonribosomal peptide synthetase (NRPS) gene clusters. frontiersin.org

The microbial synthesis of pyrazines is dependent on the availability of specific metabolic precursors. nih.gov L-threonine and acetoin (also known as 3-hydroxy-2-butanone) are two of the most critical precursors. nih.govmdpi.com L-threonine serves as a precursor for 2,5-dimethylpyrazine, while acetoin is the precursor for 2,3,5,6-tetramethylpyrazine (TTMP). nih.govasm.org The addition of these precursors to microbial cultures can significantly stimulate the production of not only their direct pyrazine products but also other derivatives. nih.gov

The biosynthetic pathway for 2,5-dimethylpyrazine in B. subtilis involves the conversion of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH). asm.org The L-2-amino-acetoacetate then spontaneously decarboxylates to form aminoacetone, which subsequently dimerizes and oxidizes to yield 2,5-dimethylpyrazine. asm.org Similarly, it is proposed that both aminoacetone and acetoin act as intermediates in the synthesis of 2,3,5-trimethylpyrazine. asm.orgresearchgate.net Branched-chain amino acids like valine, leucine, and isoleucine are known precursors for corresponding isopropyl- and isobutyl-substituted pyrazines. researchgate.net

Enzymatic Synthesis and Biocatalysis for Pyrazine Derivatives

Biocatalysis offers a powerful strategy for the targeted synthesis of pyrazine derivatives. nih.gov A novel enzymatic cascade discovered in Pseudomonas fluorescens utilizes two key enzymes for pyrazine ring formation. nih.gov The first, a C-acetyltransferase named PapD, decarboxylates and transfers an acetyl group to an α-amino acid to generate an α-aminoketone. This intermediate then spontaneously condenses to form a dihydropyrazine. The second enzyme, an oxidase called PapF, oxidizes the dihydropyrazine to yield the final aromatic pyrazine ring. nih.gov

Other enzymatic approaches involve non-ribosomal peptide synthetases (NRPS). d-nb.info These enzymes can reduce amino acids to their corresponding amino-aldehydes, which subsequently dimerize and oxidize to form pyrazines. d-nb.infonih.gov This mechanism is utilized by various fungal and bacterial single-module NRPS enzymes, often called ATRs (adenylation-thiolation-reductase), which release the product as an aldehyde. nih.gov Additionally, immobilized enzymes like Lipozyme® TL IM from Thermomyces lanuginosus have been successfully used as catalysts for the chemo-enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.org

Role of Genomic Analysis in Identifying Pyrazine-Producing Strains

Genomic analysis has become an indispensable tool for identifying novel pyrazine-producing microbial strains and for elucidating the genetic underpinnings of their biosynthetic pathways. researchgate.net By sequencing the genomes of potent producer strains, researchers can pinpoint the genes and metabolic pathways responsible for pyrazine formation.

For example, the genome sequencing of Paenibacillus aceti L14T, a known producer of 2-isobutyl-3-methylpyrazine, revealed the presence of complete biosynthetic pathways for the precursor amino acids valine, leucine, and isoleucine, along with genes encoding key enzymes like threonine dehydratase and ketol-acid reductoisomerase. researchgate.net Similarly, whole-genome analysis of Bacillus sp. TTMP2, a high-yield producer of tetramethylpyrazine, identified a complete metabolic pathway for acetoin and TTMP synthesis. researchgate.netdntb.gov.ua Gene deletion studies, or knockouts, are also crucial. In Corynebacterium glutamicum, deleting genes for acetolactate synthase and ketol-acid reductoisomerase confirmed their essential roles in the pyrazine biosynthetic pathway. researchgate.net

Formation Mechanisms of this compound in Complex Systems

Beyond microbial synthesis, this compound and its isomers are frequently formed during the thermal processing of food through the Maillard reaction. rsc.orgthieme-connect.de This complex series of chemical reactions occurs between amino compounds (such as amino acids and peptides) and reducing sugars. semanticscholar.org

Studies using Maillard reaction model systems have provided insight into the formation of propyl-substituted pyrazines. In a model system containing glucose and lysine-containing dipeptides heated to 140°C, several pyrazines were generated, including 2-methyl-5-propylpyrazine and 2,5-dimethyl-3-propylpyrazine. nih.govresearchgate.net The specific structure and sequence of the amino acids or peptides involved, as well as heating temperature and duration, are critical factors that influence the types and yields of the pyrazines formed. rsc.orgnih.gov For instance, 2-methyl-6-propylpyrazine was detected in a reaction model involving an Arginine-Lysine dipeptide but was not detected when a Histidine-Lysine dipeptide was used, demonstrating the influence of the N-terminal amino acid. nih.gov The characteristic roasted, nutty, or coffee-like flavors associated with these compounds underscore their importance in food chemistry. semanticscholar.org

Table 2: Formation of Propyl-Substituted Pyrazines in a Lysine-Peptide Maillard Model

| Compound | Arg-Lys Model (µg/g) | Lys-Arg Model (µg/g) |

|---|---|---|

| 2-methyl-6-propylpyrazine | Not Detected | 0.02 |

| 2-methyl-5-propylpyrazine | 0.03 | 0.02 |

| 2,5-dimethyl-3-propylpyrazine | 0.19 | Not Detected |

Data derived from a Maillard reaction model system of glucose and lysine-containing dipeptides heated at 140°C. nih.govresearchgate.net

Maillard Reaction Pathways to this compound

The Maillard reaction, a non-enzymatic browning reaction, is a cornerstone of flavor development in cooked foods. It involves a cascade of reactions initiated by the condensation of a carbonyl group, typically from a reducing sugar, with an amino group from an amino acid, peptide, or protein. nih.govnih.gov This process is responsible for the formation of a plethora of heterocyclic compounds, including the flavor-active pyrazines. nih.gov

The fundamental precursors for the Maillard reaction, and consequently for the synthesis of this compound, are reducing sugars and amino compounds. nih.govscispace.com Reducing sugars, such as glucose and fructose (B13574), possess a free carbonyl group that can react with the amino group of amino acids, peptides, or proteins. nih.govnih.gov The type of reducing sugar and the specific amino acid involved significantly influence the reaction pathways and the profile of the resulting volatile compounds. nih.gov For instance, the reaction between different types of hydrolyzed vegetable proteins (soy, corn, and wheat) and reducing sugars like fructose and glucose leads to the formation of various volatile compounds, including pyrazines. nih.gov

The initial step of the Maillard reaction is the condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. Subsequent rearrangement of the glycosylamine leads to the formation of Amadori or Heyns compounds, which are key intermediates in the formation of flavor compounds. arabjchem.orgnih.gov

A critical step in the formation of pyrazines, including this compound, is the generation of α-aminoketones and dicarbonyl compounds. researchgate.net The Strecker degradation of amino acids, initiated by dicarbonyls, results in the deamination and decarboxylation of the amino acids to form Strecker aldehydes and α-aminoketones. nih.govresearchgate.net These highly reactive α-aminoketones can then undergo self-condensation or react with other carbonyl compounds to form dihydropyrazines. Subsequent oxidation of these dihydropyrazines yields the stable and aromatic pyrazine ring. researchgate.net The specific structure of the resulting pyrazine is determined by the nature of the precursor amino acids and the reacting carbonyl compounds.

While free amino acids are well-established precursors for pyrazine formation, peptides and proteins, which are more abundant in many food systems, also play a crucial role. nih.govugent.be Hydrolyzed vegetable proteins (HVPs), derived from sources like soy, wheat, and corn, are rich in amino acids and peptides that act as precursors in the Maillard reaction. nih.gov Studies have shown that the type of HVP and its amino acid composition significantly impact the formation of volatile compounds, including this compound. nih.gov

Research on model systems containing whey protein and its hydrolysates has demonstrated that peptides are significant contributors to pyrazine formation. ugent.be In fact, certain pyrazines, including this compound, were found to be produced in model systems containing whey protein hydrolysate. ugent.be The size and sequence of amino acids in peptides can influence the reaction pathways and the types of pyrazines formed. nih.gov For instance, studies on lysine-containing dipeptides and tripeptides have revealed that the position of the amino acid within the peptide chain affects the yield and variety of pyrazines produced. nih.gov

Table 1: Formation of this compound in Different Model Systems

| Precursor Model System | This compound Detected | Reference |

| Hydrolyzed vegetable protein (corn) + Fructose | Yes | nih.gov |

| Whey protein hydrolysate (from Aspergillus melleus) + Glucose | Yes | ugent.be |

| Lys-Arg dipeptide + Glucose | Yes | nih.gov |

| Arg-Lys dipeptide + Glucose | Yes | nih.gov |

The formation of this compound is highly dependent on the heating conditions, specifically temperature and time. rsc.org Generally, increasing the reaction temperature and time promotes the Maillard reaction and, consequently, the formation of pyrazines. rsc.orggoogle.com Studies on model systems have shown that the variety and quantity of pyrazines increase with higher temperatures. rsc.org For example, in a native sunflower seed protein model, more pyrazine varieties were detected at 140°C compared to 100°C. rsc.org

Similarly, prolonged heating times at a given temperature can lead to an accumulation of pyrazines. rsc.org Research has indicated that for some pyrazines, a certain temperature threshold needs to be reached for their formation to occur. rsc.org For instance, 2-methyl-5-propylpyrazine was only detected at 140°C for 90 minutes or more in a model system containing native sunflower seed protein and free amino acids. rsc.org The optimal conditions for pyrazine formation often involve a balance between temperature and time, as excessive heat can lead to the degradation of the desired flavor compounds. google.com

Table 2: Effect of Heating Conditions on the Formation of Selected Pyrazines

| Heating Condition | Compound Detected | Model System | Reference |

| 140°C for 90 min or more | 2-Methyl-5-propylpyrazine | Native Sunflower Seed Protein & Free Amino Acids | rsc.org |

| 140°C for 150 min | 2-Methyl-5-propylpyrazine | Native Sunflower Seed Protein | rsc.org |

Pyrolysis and Thermal Degradation as Sources of Pyrazines

Pyrolysis, the thermal decomposition of organic material at elevated temperatures in the absence of oxygen, is another significant pathway for the formation of pyrazines. arabjchem.org During the pyrolysis of materials containing proteins and carbohydrates, complex reactions occur, leading to the generation of a wide range of volatile compounds, including this compound.

The thermal degradation of specific compounds, such as Amadori rearrangement products (ARPs), which are key intermediates in the Maillard reaction, also yields pyrazines. nih.gov When ARPs are subjected to high temperatures, they decompose to produce a variety of volatile compounds, with pyrazines being among the predominant products. nih.gov The pyrolysis of polyethyleneimines has also been shown to produce various pyrazines, including this compound. worktribe.com The temperatures used in pyrolysis are typically high, with studies setting pyrolysis temperatures at 350°C and 900°C to investigate the thermal degradation of Heyns compounds, another class of Maillard reaction intermediates. arabjchem.org

Advanced Analytical Methodologies for 2 Methyl 3 Propylpyrazine

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of volatile compounds like 2-methyl-3-propylpyrazine, enabling their separation from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine (B50134) Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of pyrazines. In this method, the volatile compounds are separated based on their boiling points and affinity for the stationary phase within the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Research has demonstrated the successful use of GC-MS for the analysis of alkylpyrazines in various matrices. For instance, it has been employed to analyze the pyrolysis oils of silica-encapsulated ammonium (B1175870) lignosulfonate, identifying compounds such as 2-methyl, 2-ethyl-3-methyl, and 2-propylpyrazine. worktribe.com Furthermore, GC-MS is a key method for the determination of methoxypyrazines in wine, where it is often combined with sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to enhance extraction efficiency. bio-conferences.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from a sample's headspace. When coupled with GC-MS, it provides a highly sensitive and efficient method for the analysis of pyrazines. The choice of the SPME fiber coating is crucial for the selective extraction of target analytes.

A study on perilla seed oils established a new HS-SPME-GC-MS² method for the simultaneous characterization and quantification of pyrazines, including this compound. nih.govacs.org This research highlighted the importance of optimizing HS-SPME conditions such as fiber type, extraction temperature, and time to achieve low detection limits and high precision. nih.govacs.org The study successfully identified this compound for the first time in perilla seed oils. nih.govacs.orgresearchgate.net Similarly, HS-SPME in combination with GC-MS has been optimized for the analysis of pyrazine compounds in yeast extract, with the 50/30 µm DVB/CAR/PDMS fiber showing the highest extraction efficiency for a range of pyrazines. nih.gov The optimization of HS-SPME parameters is critical for accurately assessing the volatile profile of a sample. nih.gov In the analysis of cocoa husk, a HS-SPME procedure followed by gas chromatography-olfactometry (GC-O) was developed to identify aroma-active compounds, including numerous pyrazines. redalyc.org

Multidimensional Gas Chromatography for Enhanced Selectivity

For highly complex samples where co-elution of compounds is a problem in conventional one-dimensional GC, multidimensional gas chromatography (MDGC) offers enhanced selectivity and resolution. scielo.br MDGC utilizes two or more columns with different stationary phases to achieve a more comprehensive separation of the sample components. bio-conferences.org This technique has been particularly useful in the analysis of methoxypyrazines in wine, where it increases the selectivity of analyte separation from the multicomponent matrix. bio-conferences.org

While comprehensive two-dimensional GC (GC×GC) coupled to a time-of-flight mass spectrometer (TOFMS) can significantly improve the signal-to-noise ratio and detectability of pyrazines, it may not always resolve isomeric pairs. vscht.cz Nevertheless, the structured nature of GC×GC chromatograms aids in the identification of compound classes and is a powerful tool for analyzing trace amounts of aroma-active compounds. scielo.br

Application of Specific Detectors (e.g., Nitrogen Phosphorus Detector (NPD), Time-of-Flight Detector (TOFD))

The choice of detector in gas chromatography can significantly enhance the selectivity and sensitivity for specific classes of compounds. The Nitrogen-Phosphorus Detector (NPD) is highly selective for organic compounds containing nitrogen and/or phosphorus, making it ideal for the analysis of pyrazines. srigc.comwikipedia.org The NPD offers a response to nitrogen-containing compounds that is approximately 100,000 times greater than that for hydrocarbons. srigc.com This detector operates by using a heated thermionic bead coated with an alkali salt, which promotes the ionization of nitrogen and phosphorus compounds. srigc.comwikipedia.org

The Time-of-Flight Detector (TOFD), when coupled with GC, has also been shown to be effective for the detection of components in wine and grape samples. bio-conferences.org In some instances, GC-combustion-MS can be utilized as a versatile nitrogen-selective detector, offering another powerful tool for the analysis of nitrogenous compounds. acs.org

Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure of compounds, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the methyl and propyl groups, as well as the aromatic protons of the pyrazine ring. ajgreenchem.comtandfonline.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the presence of the methyl and propyl substituents on the pyrazine core. ajgreenchem.comtandfonline.com

¹H NMR Data for this compound (CDCl₃, 300 MHz) ajgreenchem.comtandfonline.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 0.96-1.04 | m | 3H | -CH₃ (propyl) |

| 1.70-1.82 | m | 2H | -CH₂- (propyl) |

| 2.57 | s | 3H | -CH₃ (methyl) |

| 2.79 | t | 2H | -CH₂- (propyl) |

¹³C NMR Data for this compound (CDCl₃, 75 MHz) ajgreenchem.comtandfonline.com

| Chemical Shift (δ) ppm | Assignment |

| 14.0 | -CH₃ (propyl) |

| 21.5 | -CH₃ (methyl) |

| 21.7 | -CH₂- (propyl) |

| 36.9 | -CH₂- (propyl) |

| 141.1 | Aromatic C |

| 141.4 | Aromatic C |

| 152.3 | Aromatic C |

| 156.0 | Aromatic C |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₁₂N₂ and a molecular weight of approximately 136.19 g/mol . nih.govnist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 136. This peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information. A common fragmentation pathway for alkylpyrazines involves the loss of an alkyl group. For this compound, a significant fragment ion is observed at m/z 107, which corresponds to the loss of an ethyl group (C₂H₅) from the propyl side chain via McLafferty rearrangement. Another key fragment appears at m/z 94, resulting from the cleavage of the propyl group. nist.gov The analysis of these characteristic fragments allows for the unambiguous identification of this compound in complex mixtures.

Predicted collision cross-section (CCS) values, which are derived from ion mobility spectrometry-mass spectrometry (IMS-MS), offer another dimension for characterization, providing information about the ion's size and shape in the gas phase. uni.lu

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂ | nist.gov |

| Molecular Weight | 136.19 g/mol | nih.gov |

| Molecular Ion (M⁺) | 136 m/z | nist.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.govtandfonline.com Key features in the spectrum include:

C-H Stretching: Vibrations from the methyl and propyl groups appear in the 2800-3000 cm⁻¹ region.

C=N and C=C Stretching: The aromatic pyrazine ring exhibits characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

C-H Bending: Bending vibrations for the alkyl side chains are typically observed in the 1350-1470 cm⁻¹ range.

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common technique for obtaining the IR spectrum of liquid samples like this compound. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman spectra for this compound are detailed in the search results, the analysis of related pyrazine compounds is documented. thieme-connect.despectrabase.com This technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which might be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the C=C and C=N symmetric vibrations of the pyrazine ring, providing a more complete vibrational profile of the molecule.

Quantitative Analysis and Method Validation

Accurate quantification of this compound, especially in complex matrices like food and beverages, requires robust and validated analytical methods.

Development of Internal Standards for Accurate Quantification

In quantitative analysis, particularly when using gas chromatography (GC), an internal standard (IS) is crucial to correct for variations in sample injection volume, extraction efficiency, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.

This compound is itself frequently used as an internal standard for the quantification of other important aroma compounds, such as 2-methoxy-3-alkylpyrazines (MPs) in wine and grapes. bio-conferences.orgnih.govoup.comopenagrar.de Its structural similarity to these target analytes ensures that it behaves similarly during sample preparation and analysis, leading to more accurate and reliable quantification. tesisenred.net For example, it has been successfully employed in GC-Mass Spectrometry (GC-MS) methods to determine the concentration of isobutyl-, sec-butyl-, and isopropyl-methoxypyrazines in wine, which are responsible for undesirable "green" or "herbaceous" notes. nih.govoup.com

Assessment of Detection Limits, Specificity, Recovery, and Precision

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. This involves assessing several key parameters:

Detection Limits (LOD) and Quantification Limits (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For pyrazines, these limits are often determined by establishing a signal-to-noise ratio of 3 for LOD and 10 for LOQ. mdpi.comnih.gov In a study analyzing pyrazines in perilla seed oils using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS², LODs were found to be in the range of 0.07–22.22 ng/g. acs.orgnih.gov Another method for analyzing pyrazines in oils reported LODs between 2 and 60 ng/g. mdpi.com

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of other components. The use of mass spectrometry detectors (GC-MS or GC-MS²) provides high specificity through the monitoring of characteristic fragment ions. acs.org

Recovery: Recovery studies are performed to evaluate the efficiency of the extraction procedure. This is done by adding a known amount of the analyte (spiking) to a sample matrix and measuring the amount recovered. For pyrazine analysis in perilla seed oil, mean recoveries ranged from 94.6% to 107.92%. nih.gov In wine analysis, recovery rates for methoxypyrazines using this compound as an IS were between 86% and 103%. oup.com

Precision: Precision measures the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). Intra-day precision refers to analyses conducted on the same day, while inter-day precision refers to analyses conducted on different days. In one study, the RSDs for intra- and inter-day analyses of pyrazines were less than 9.49% and 9.76%, respectively. acs.orgnih.gov

Table 2: Summary of Method Validation Parameters for Pyrazine Analysis

| Parameter | Typical Range/Value | Context | Source |

|---|---|---|---|

| LOD | 0.07–22.22 ng/g | Pyrazines in perilla seed oil | nih.gov |

| LOQ | 6–180 ng/g | Pyrazines in rapeseed oil | mdpi.com |

| Recovery | 94.6%–107.92% | Spiked pyrazines in perilla seed oil | nih.gov |

| Recovery | 86%–103% | Spiked methoxypyrazines in wine | oup.com |

| Precision (RSD) | < 9.76% | Inter-day analysis of pyrazines | acs.orgnih.gov |

Chemometric and Computational Approaches in Pyrazine Analysis

Chemometrics and computational modeling are increasingly used to analyze complex chemical data, predict properties, and understand molecular interactions in analytical systems.

Quantitative Structure-Retention Relationship (QSRR) Modeling for Pyrazines

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a compound and its retention behavior in a chromatographic system. researchgate.nettut.ac.jp This is achieved by using molecular descriptors, which are numerical values that encode structural, physical, or chemical features of a molecule.

For pyrazines, QSRR models can predict their retention times (or retention indices) in gas chromatography or high-performance liquid chromatography (HPLC). tut.ac.jp These models are valuable for identifying unknown pyrazines in a mixture by comparing their experimental retention times with predicted values. They also provide insights into the molecular mechanisms governing the separation process. tut.ac.jp

Studies have successfully developed QSRR models for pyrazines using techniques like multiple linear regression (MLR) and artificial neural networks (ANNs). tut.ac.jp Key molecular descriptors used in these models often include the logarithm of the partition coefficient (log P), which represents the molecule's hydrophobicity, and other topological or quantum-chemical descriptors. tut.ac.jp A notable early study developed QSRR models for a large set of 107 substituted pyrazines, demonstrating the predictive power of this approach. conicet.gov.ar By understanding the relationship between molecular structure and retention, analysts can optimize separation methods more efficiently and identify novel pyrazine compounds.

Application of Machine Learning in Pyrazine Research

The intersection of machine learning and pyrazine research has opened new avenues for understanding and predicting the properties and behaviors of these aromatic compounds. Machine learning algorithms are increasingly being employed to develop predictive models, primarily through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models aim to establish a mathematical relationship between the chemical structures of pyrazine derivatives and their biological activities or physicochemical properties.

Machine learning-driven approaches in pyrazine research have demonstrated significant potential in accelerating the discovery and design of novel compounds with desired characteristics. researchgate.netscispace.com By leveraging large datasets of chemical information, machine learning algorithms can identify complex patterns and relationships that are not readily apparent through traditional analysis. This facilitates the prediction of various endpoints, including reaction kinetics, biological activity, and sensory properties. nih.govnih.gov

Several machine learning techniques have been applied in the study of pyrazines and related nitrogen-containing heterocyclic compounds. These include, but are not limited to, Random Forest (RF), Support Vector Machines (SVM), Artificial Neural Networks (ANN), and various regression models. researchgate.netbrieflands.commdpi.com These methods are utilized for tasks such as feature selection, where the most relevant molecular descriptors for predicting a specific property are identified, and for building robust predictive models. brieflands.com

For instance, research on Janus Kinase 2 (JAK2) inhibitors has shown that machine learning models, particularly Random Forest, can effectively predict the bioactivity of structurally diverse compounds, including those with pyrazine scaffolds. scispace.com In these studies, large datasets of compounds and their corresponding biological activities are used to train the models. The performance of these models is then evaluated based on statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). scispace.com

The application of machine learning extends to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, which is a critical aspect of drug discovery. nih.gov By training models on existing ADMET data, researchers can predict the profiles of new pyrazine derivatives, thereby guiding the synthesis of compounds with more favorable pharmacokinetic and safety profiles.

While direct machine learning studies focusing exclusively on this compound are not extensively documented in the public domain, the methodologies applied to the broader class of pyrazines are directly applicable. The predictive power of machine learning models for pyrazines is highlighted by the performance metrics achieved in various studies.

Table 1: Performance of Machine Learning Models in Predicting Properties of Pyrazine-Related Compounds

| Model Type | Application | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | Reference |

| Random Forest | Prediction of JAK2 inhibitor pIC50 | 0.75 ± 0.03 | 0.62 ± 0.04 | scispace.com |

| Artificial Neural Network | QSAR for cytotoxic activity | 0.94 | Not Reported | researchgate.net |

| Partial Least Squares | QSAR for cytotoxic activity | 0.87 | Not Reported | researchgate.net |

The integration of machine learning into pyrazine research represents a significant advancement in the field of analytical and medicinal chemistry. These computational tools provide a powerful means to accelerate research and development, from designing novel compounds with specific functionalities to understanding their role in complex biological and chemical systems.

Occurrence and Distribution of 2 Methyl 3 Propylpyrazine in Natural Systems

Presence in Food Matrices and Beverages

2-Methyl-3-propylpyrazine has been identified in a wide range of food products, often formed during heat treatment processes such as roasting and cooking. thegoodscentscompany.comhmdb.ca Its presence is a significant factor in the flavor profiles of these foods.

Roasted Products (e.g., coffee, cocoa, roasted nuts)

The roasting process is a critical step for developing the characteristic flavors of many products, largely due to the Maillard reaction and Strecker degradation, which produce a vast number of chemical compounds. mdpi.com

Table 1: Occurrence of this compound in Roasted Products

| Product | Finding |

| Roasted Coffee Beans | Reported to be a component. chemicalbook.com |

| Cocoa | Contributes to nutty and roasted notes. fragranceu.comgoogle.com |

| Roasted Peanuts | Identified as one of the pyrazines contributing to the aroma. acs.org |

Cereal and Cereal Products

This compound has been detected in cereals and cereal products. foodb.ca It has also been identified as a flavor component in bread, where it can be added to shortening to enhance the final product's flavor. google.com

Table 2: Occurrence of this compound in Cereal and Cereal Products

| Product | Finding |

| Cereals and Cereal Products | Detected in this food category. foodb.ca |

| Bread | Used as a flavor enhancer in bread products. google.com |

Vegetable Oils (e.g., Perilla seed oils, sunflower seed oil)

Research has identified this compound in certain vegetable oils, particularly those derived from roasted seeds.

In a study on perilla seed oils, this compound was identified for the first time, along with other pyrazines. The study found that the degree of roasting significantly influenced the composition and content of pyrazines in the oil. researchgate.netnih.govacs.org

In sunflower seed oil, 2-methyl-5-propylpyrazine was detected in a Maillard reaction model system containing free amino acids from sunflower seed protein heated at 140°C for an extended period. rsc.org

Table 3: Occurrence of this compound in Vegetable Oils

| Product | Research Finding |

| Perilla Seed Oil | First-time identification in this oil; concentration influenced by roasting degree. researchgate.netnih.govacs.org |

| Sunflower Seed Oil | Detected in a Maillard reaction model with sunflower seed protein components. rsc.org |

Cooked Meats and Related Products

The cooking process, particularly high-temperature methods like deep-frying, can lead to the formation of this compound in meat. One study noted that this compound, which imparts roasted and nutty odors, was absent in baked pork loin but present in deep-fried pork loin. researchgate.net It has also been generally noted as a flavor component in cooked foods. thegoodscentscompany.comhmdb.ca

Table 4: Occurrence of this compound in Cooked Meats

| Product | Research Finding |

| Deep-Fried Pork Loin | Detected in deep-fried pork loin, contributing a roasted and nutty odor. researchgate.net |

| Cooked Foods (General) | Identified as a flavor component in various cooked foods. thegoodscentscompany.comhmdb.ca |

Fermented Foods (e.g., natto)

Analysis of the volatile flavor components of natto, a traditional Japanese fermented soybean product, has revealed the presence of this compound. e-jkfn.org Studies on Bacillus subtilis strains isolated from natto have shown their capability to produce various alkylpyrazines, though this compound was not one of the primary ones biosynthesized in the studied strains. nih.govnih.gov

Table 5: Occurrence of this compound in Fermented Foods

| Product | Research Finding |

| Natto (fermented soybeans) | Identified as a volatile flavor component. e-jkfn.org |

Wine and Grapes

In the context of wine and grapes, this compound has been utilized as an internal standard in the determination of other pyrazines, specifically 2-methoxy-3-alkylpyrazines, which are significant flavor compounds in certain grape varieties and wines. nih.govoup.combio-conferences.org While its direct contribution to wine aroma is not the primary focus of these studies, its use as a stable reference compound underscores its presence and stability in a wine matrix.

Table 6: Use of this compound in Wine and Grape Analysis

| Application | Details |

| Internal Standard | Used in gas chromatography-mass spectrometry (GC-MS) analysis to quantify 2-methoxy-3-alkylpyrazines in Japanese red wines and grape samples. nih.govoup.combio-conferences.org |

Occurrence in Botanical Sources

This compound has been identified in various plants, where it contributes to their characteristic aroma and may play a role in their defense mechanisms.

Presence in Plants (e.g., Perilla frutescens)

This compound has been reported in Perilla frutescens, commonly known as perilla or Korean perilla. nih.gov Research on perilla seed oils has identified this compound as one of several pyrazine (B50134) compounds present. researchgate.net Specifically, it was one of the pyrazines identified for the first time in perilla seed oils, with its concentration being influenced by the degree of roasting of the seeds. researchgate.netresearchgate.net The roasting process, which induces Maillard reactions, significantly increases the content of pyrazines, including this compound, contributing to the oil's nutty and roasted flavor profile. researchgate.netthegoodscentscompany.com

Role in Plant Defense Mechanisms (e.g., unripe produce)

While direct evidence for the role of this compound in the defense mechanisms of unripe produce is not extensively documented, other related methoxypyrazines are known to be involved in plant defense. For instance, 2-methoxy-3-isobutylpyrazine (IBMP) is found in unripe bell peppers and is believed to act as a defensive compound against pathogens. researchgate.netresearchgate.net The strong, often unpleasant, odors of some pyrazines in unripe fruits and vegetables may deter herbivores and other pests.

Identification in Microbial Systems

Various microorganisms, including bacteria and fungi, are capable of producing this compound as a metabolic byproduct.

Production by Bacteria (e.g., Bacillus, Serratia marcescens)

Several bacterial species have been identified as producers of pyrazines. Strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), have demonstrated the ability to biosynthesize a range of alkylpyrazines. nih.gov While some strains are more efficient at producing other pyrazines, the general capability of Bacillus species to produce these compounds is well-established. nih.govnih.gov

Serratia marcescens, a common opportunistic pathogen, is also known to produce various small pyrazines, which may function as signaling molecules. researchgate.netrockefeller.edu Research has shown that Serratia marcescens can produce a family of pyrazines, indicating a potential role in bacterial communication or interaction with their environment. researchgate.net

Production by Fungi (Aspergillus, Penicillium)

Certain species of fungi are also known to produce pyrazines. For instance, some Aspergillus species have been associated with the production of various volatile organic compounds, including pyrazines. nih.gov Research on Aspergillus flavus and Aspergillus parasiticus has focused on their production of aflatoxins, but the broader metabolic profiles of these fungi include a variety of volatile compounds. researchgate.net Similarly, some Penicillium species have been reported to produce pyrazines, contributing to the characteristic odors associated with these molds. up.ac.zaescholarship.org

Detection in Insect Pheromones and Chemical Communication

Pyrazines play a significant role in the chemical communication of insects, acting as alarm pheromones and trail markers. nih.govmdpi.comtugraz.at While this compound itself is not as commonly cited as other pyrazines in insect communication, the broader class of alkylpyrazines is crucial for the social behavior of many insect species, particularly ants. nih.govnih.gov For example, various dimethyl-alkylpyrazines have been identified as alarm pheromones in the mandibular gland secretions of different ant species. nih.gov These volatile compounds can quickly alert other members of the colony to a threat. mdpi.com

The table below summarizes the occurrence of this compound and related compounds in the natural systems discussed.

| System | Organism/Source | Compound | Reference |

| Botanical | Perilla frutescens (Perilla) | This compound | nih.govresearchgate.net |

| Microbial | Bacillus subtilis | Various alkylpyrazines | nih.govnih.gov |

| Microbial | Serratia marcescens | Various small pyrazines | researchgate.netrockefeller.edu |

| Microbial | Aspergillus spp. | Various volatile compounds | nih.gov |

| Microbial | Penicillium spp. | Various pyrazines | up.ac.zaescholarship.org |

| Insect | Various ant species | Dimethyl-alkylpyrazines (as alarm pheromones) | nih.gov |

Biological Activities and Mechanistic Studies of 2 Methyl 3 Propylpyrazine

Antimicrobial Properties

Recent research has highlighted the potential of various pyrazine (B50134) derivatives as antimicrobial agents. These compounds, including 2-Methyl-3-propylpyrazine, are found in nature and are also synthesized for various applications, such as in the food and fragrance industries. innspub.netthegoodscentscompany.com Their biological activities, particularly against pathogenic microorganisms, are a growing area of scientific interest.

Antibacterial Activity

While direct studies on the antibacterial effects of this compound are limited, research on structurally similar alkylpyrazines provides valuable insights. For instance, other pyrazine derivatives have demonstrated notable antibacterial properties. innspub.net A study on various pyrazine compounds revealed that their effectiveness is influenced by the concentration and the specific bacterial strain being targeted. mdpi.com The investigation of different pyrazine derivatives against common pathogens like Escherichia coli and Staphylococcus aureus has shown that some possess significant bactericidal capabilities. mdpi.com

Antifungal Activity

The antifungal potential of pyrazine compounds has been documented in several studies. Pyrazine derivatives have been identified as effective agents against various fungal species. innspub.net For example, certain pyrazines have been shown to inhibit the mycelial growth of plant-pathogenic fungi. mdpi.comcharite.de The volatile nature of some pyrazines also contributes to their antifungal action, making them potential candidates for controlling plant diseases. unitn.it

| Pyrazine Derivative | Target Organism | Observed Effect |

| 2,5-dimethylpyrazine (B89654) | Phaeomoniella chlamydospora | Antagonistic activity unitn.it |

| 2,5-dimethylpyrazine | Phytophthora infestans | Antagonistic activity unitn.it |

| Pyrazine derivatives | Thielaviopsis ethacetica | Inhibition of mycelial growth charite.de |

Antiviral Effects

The exploration of pyrazine derivatives for antiviral applications is an emerging field of research. While specific data on this compound's antiviral properties is not extensively available, related pyrazine compounds have been investigated for their potential to combat viral infections. innspub.netontosight.ai For example, newly synthesized pyrazine conjugates have shown promising activity against SARS-CoV-2. nih.gov Computational and biological studies on these conjugates indicate their potential as lead compounds for the development of new antiviral drugs. nih.gov The general class of pyrazine derivatives has been noted for its potential antiviral effects, among other biological activities. innspub.netontosight.ai

Role in Plant Immunity and Protection

Volatile organic compounds (VOCs) produced by microorganisms, including pyrazines, can play a significant role in plant health and defense. These compounds can act as signaling molecules that trigger plant immune responses or directly inhibit the growth of plant pathogens. For instance, certain bacteria produce a blend of VOCs, including various pyrazine derivatives, that have been shown to promote plant growth and exhibit broad-spectrum antifungal activity against plant-pathogenic fungi. researchgate.net The application of such VOCs is being explored as a novel approach to enhance crop resilience and sustainability in agriculture. researchgate.netasm.org The compound this compound has been reported in Perilla frutescens. nih.gov

Pharmacological and Therapeutic Research

Pyrazine derivatives have attracted attention in pharmacological research due to their diverse biological activities. nbu.ac.in

Cardiovascular and Uterine Smooth Muscle Relaxation

Derivatives of pyrazine are recognized for their potential to relax cardiovascular and uterine smooth muscle. nbu.ac.innbu.ac.intandfonline.comresearchgate.netnbu.ac.intandfonline.com This relaxant effect is a significant area of investigation for potential therapeutic applications. The mechanism behind this activity is thought to involve the modulation of smooth muscle cell function, potentially through pathways that lead to vasodilation. tandfonline.comtandfonline.com

Antithrombotic and Anti-aggregation Effects

Derivatives of pyrazine have been noted for their potential biological activities, including antithrombotic and anti-aggregation effects. ajgreenchem.comtandfonline.comtandfonline.comnbu.ac.in These compounds are recognized for their role in relaxing cardiovascular smooth muscle, which contributes to their potential in preventing blood clots. ajgreenchem.comtandfonline.comtandfonline.comnbu.ac.in Research has shown that certain pyrazine derivatives can prolong thrombin time (TT), activated partial thromboplastin (B12709170) time (APTT), and prothrombin time (PT), as well as reduce plasma fibrinogen (FIB) content. mdpi.com This indicates an interference with the blood coagulation cascade, which is a key aspect of antithrombotic activity. The anti-aggregation effects are linked to the inhibition of platelet gathering, a critical step in thrombus formation.

While the broader class of pyrazine derivatives is associated with these effects, specific studies detailing the direct antithrombotic and anti-aggregation mechanisms of this compound itself are part of ongoing research into the pharmacological applications of various alkylpyrazines. ajgreenchem.comtandfonline.comtandfonline.comnbu.ac.in

COX-2 Inhibiting Activity

Pyrazine derivatives have been identified as possessing cyclooxygenase-2 (COX-2) inhibiting activity. ajgreenchem.comtandfonline.comtandfonline.comnbu.ac.in The COX-2 enzyme is a key player in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs. The structural features of pyrazine compounds allow them to interact with the active site of the COX-2 enzyme, which can lead to a reduction in the production of pro-inflammatory prostaglandins. nih.gov

The development of selective COX-2 inhibitors is a significant area of pharmaceutical research, as these inhibitors can provide anti-inflammatory effects with a potentially better gastric safety profile than non-selective NSAIDs. nih.gov The incorporation of a pyrazine ring is a strategy being explored in the design of new anti-inflammatory agents. researchgate.net While the general class of pyrazines is known for this activity, specific quantitative data on the COX-2 inhibition by this compound is a subject for more detailed investigation. ajgreenchem.comtandfonline.comtandfonline.comnbu.ac.in

Analgesic Effects

The analgesic, or pain-relieving, effects of pyrazine derivatives have also been reported in scientific literature. ajgreenchem.comtandfonline.comtandfonline.comnbu.ac.in This activity is often associated with their anti-inflammatory properties, as inflammation is a common cause of pain. By inhibiting inflammatory pathways, such as the one mediated by COX-2, these compounds can reduce pain. researchgate.net

The potential for pyrazine derivatives to act as analgesics makes them of interest for the development of new pain management therapies. researchgate.net The specific mechanisms through which this compound exerts any analgesic effects would be a valuable area for further research to understand its potential therapeutic applications.

Potential in Anti-photoaging Applications (related pyrazine derivatives)

Certain pyrazine derivatives have shown potential in combating photoaging, the premature aging of the skin caused by repeated exposure to ultraviolet (UV) radiation. One such derivative, 2-methoxy-5-(2-methyl propyl) pyrazine (MMPP), isolated from peaches, has been studied for its anti-photoaging properties. researchgate.net Research has demonstrated that MMPP can suppress the expression of matrix metalloproteinase-1 (MMP-1) in UV-irradiated human skin fibroblasts. researchgate.net MMP-1 is an enzyme that degrades collagen, a key structural protein in the skin, and its upregulation by UV radiation is a major contributor to wrinkle formation.

Furthermore, extracts from spent coffee grounds, which contain pyrazines as major aromatic compounds, have been shown to protect against UVB-induced wrinkle formation in animal studies. dongguk.edu These extracts were found to down-regulate the expression of various matrix metalloproteinases (MMP-2, MMP-9, and MMP-13), which are responsible for collagen destruction. dongguk.edu This suggests that pyrazine derivatives could be valuable ingredients in topical anti-photoaging formulations. researchgate.netdongguk.edu

| Pyrazine Derivative Application | Effect on MMPs | Outcome |

| 2-methoxy-5-(2-methyl propyl) pyrazine (MMPP) on human fibroblasts | Suppressed MMP-1 expression | Potential reduction in collagen degradation |

| Spent coffee ground extracts (containing pyrazines) on mice | Down-regulated MMP-2, MMP-9, and MMP-13 | Reduced wrinkle formation and epidermal thickness |

Effects on Cell Differentiation and Endospore Formation (related pyrazines)

Some studies have suggested a link between pyrazine compounds and cellular processes such as cell differentiation and endospore formation in certain microorganisms. researchgate.net For instance, research on Bacillus subtilis has indicated that alkylpyrazines, like 2,5-dimethylpyrazine, are derived from the metabolism of amino acids such as L-threonine. researchgate.net These volatile compounds are not just flavor components in fermented foods but may also play a role in the physiological processes of the bacteria that produce them. researchgate.netresearchgate.net

Ligustrazine, or tetramethylpyrazine, a naturally occurring pyrazine, has been shown to have protective effects against neurotoxicity in differentiated PC12 cells, suggesting an interaction with cellular differentiation pathways. mdpi.comnih.gov The formation of endospores, a survival mechanism for some bacteria, has also been mentioned in connection with pyrazines, indicating that these compounds could have a role in bacterial life cycles. researchgate.net

Interactions with Biological Macromolecules (e.g., BSA solution and flavor release)

This compound, as a flavor compound, interacts with biological macromolecules, which can affect its release and perception. Studies on the interaction between pyrazine derivatives and bovine serum albumin (BSA), a model protein, have provided insights into these processes. nih.govtugraz.atrsc.org

The binding of pyrazine derivatives to BSA is primarily driven by hydrophobic interactions, leading to the formation of a complex. nih.govrsc.org This interaction is a static quenching process, meaning it involves the formation of a non-fluorescent ground-state complex. nih.gov The binding can alter the conformation of the protein, as observed through spectroscopic methods. nih.govrsc.org The number of methyl groups on the pyrazine ring can influence the release of the flavor compound from the BSA solution, with a general trend showing that a higher degree of substitution can affect binding and release. rsc.org This interaction is significant for understanding how flavor compounds are transported in the bloodstream and released in food matrices. nih.govtugraz.atrsc.org

| Pyrazine Derivative | Interaction with BSA | Primary Driving Force | Effect on BSA |

| Alkyl-pyrazines | Static quenching | Hydrophobic interaction | Conformational changes |

| 2-methylpyrazine (B48319) | Non-covalent interaction | Hydrophobic interaction | Polarity and conformation change |

| 2,5-dimethylpyrazine | Non-covalent interaction | Hydrophobic interaction | Polarity and conformation change |

| 2,3,5-trimethylpyrazine | Non-covalent interaction | Hydrophobic interaction | Polarity and conformation change |

| 2,3,5,6-tetramethylpyrazine (B1682967) | Non-covalent interaction | Hydrophobic interaction | Polarity and conformation change |

Research Applications and Potential Innovations of 2 Methyl 3 Propylpyrazine

Applications in Flavor and Fragrance Research

2-Methyl-3-propylpyrazine is a volatile organic compound recognized for its distinct nutty and earthy aroma profile. This characteristic has led to its exploration and application in the food and fragrance industries to enhance and modify sensory experiences.

Enhancing Sensory Profiles in Food and Beverages

Research has demonstrated that this compound can impart desirable roasted and nutty notes to a variety of food and beverage products. Its application is particularly noted in products where a toasted or savory character is desired. The compound is utilized to build complexity and depth in flavor profiles, contributing to a richer and more appealing sensory experience for the consumer. Pyrazines, as a class of compounds, are well-known for being formed during Maillard reactions and Strecker degradation, which are responsible for the browning and characteristic flavors of cooked, roasted, and toasted foods.

The sensory contributions of this compound and related pyrazines are summarized in the table below:

| Compound | Odor/Flavor Profile | Typical Application |

| This compound | Nutty, earthy | Enhancing savory and roasted notes in various food products. |

| 2-Isobutyl-3-methoxypyrazine | Green, bell pepper, earthy | Adding green and vegetable notes to savory products. |

| 2,3,5-Trimethylpyrazine | Nutty, roasted, cocoa-like | Imparting roasted and chocolate notes to baked goods and coffee. nbinno.com |

| 2-Acetylpyrazine | Roasted, nutty, popcorn-like | Used in a wide range of flavors to convey a heating process effect. |

Use in Perfumery and Aromatherapy Products

In the fragrance industry, pyrazines are valued for their ability to introduce unique and powerful notes to perfume compositions, even at very low concentrations. perfumerflavorist.com The nutty and earthy characteristics of this compound can add warmth, depth, and a natural element to fragrances. chemicalbull.com It can be used to create gourmand scents, which are reminiscent of edible, dessert-like aromas, a popular and growing category in perfumery. nbinno.comblogspot.com The versatility of pyrazines allows them to be blended with other scent families to create complex and captivating fragrances. scentjourner.com While direct research into the application of this compound in aromatherapy is limited, its warm and earthy scent profile suggests potential for creating comforting and grounding atmospheres in aromatherapy products. chemimpex.com

Agricultural and Crop Protection Research

The investigation of naturally occurring volatile compounds for agricultural applications is a growing field of research, aiming to develop more sustainable and environmentally friendly methods for crop protection.

Development of Bio-based Fungicides, Pesticides, and Herbicides

Currently, there is a lack of specific research literature detailing the direct application or development of this compound as a bio-based fungicide, pesticide, or herbicide. While some heterocyclic compounds are investigated for such properties, the focus of research on this compound has predominantly been on its flavor and fragrance applications.

Use as Alarm Pheromones for Pest Control

In the realm of chemical ecology, certain pyrazines have been identified as semiochemicals, which are chemicals that mediate interactions between organisms. researchgate.netplantprotection.plplantprotection.pl One significant role of some pyrazines is as alarm pheromones in various insect species. researchgate.net When threatened, these insects release pyrazines to warn conspecifics of danger, eliciting behaviors such as dispersal or aggression. This natural signaling system presents a potential avenue for pest control by manipulating insect behavior. plantprotection.plplantprotection.pl

While several pyrazine (B50134) derivatives have been identified as alarm pheromones in insects, there is no direct scientific evidence to date specifically identifying this compound as an alarm pheromone for any particular insect species. The table below lists some pyrazines that have been identified as insect semiochemicals.

| Pyrazine Compound | Insect Species | Function |

| 2,5-Dimethyl-3-isopentylpyrazine | Iridomyrmex purpureus (Meat ant) | Alarm Pheromone |

| 2,5-Dimethyl-3-isobutylpyrazine | Myrmica rubra (Red ant) | Alarm Pheromone |

| 2-Methoxy-3-isopropylpyrazine | Harmonia axyridis (Lady beetle) | Defense/Warning |

The study of insect semiochemicals, including pyrazines, is a promising area of research for the development of novel and targeted pest management strategies. researchgate.netmdpi.com

Future Directions and Interdisciplinary Research on 2 Methyl 3 Propylpyrazine

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The real-time, in-situ analysis of 2-methyl-3-propylpyrazine within complex food matrices remains a significant challenge. Future research will likely focus on the application of advanced spectroscopic and imaging techniques to monitor its formation, release, and interaction with other food components during processing and consumption. Techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) offer the potential for real-time monitoring of volatile release, providing insights into the dynamic sensory experience. Furthermore, the application of hyperspectral imaging and Raman spectroscopy could enable the non-invasive mapping of this compound distribution within food structures, correlating its location with perceived flavor intensity.

| Technique | Potential Application for this compound | Anticipated Insights |

| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Real-time monitoring of release from food during chewing. | Correlation of release kinetics with sensory perception. |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | High-throughput analysis of headspace concentration in various food products. | Understanding the impact of food matrix on volatility. |